

Spectroscopic Profile of 4-Bromoisindoline-1,3-dione: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromoisindoline-1,3-dione

Cat. No.: B1344269

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This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Bromoisindoline-1,3-dione** (also known as 3-Bromophthalimide), a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of published experimental spectra in public databases, this document presents predicted spectroscopic data based on the compound's structure and established principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided for researchers in drug development and related scientific fields.

Chemical Structure and Properties

- IUPAC Name: 4-Bromo-2,3-dihydro-1H-isindole-1,3-dione
- Synonyms: 3-Bromophthalimide, 4-Bromophthalimide
- CAS Number: 70478-63-6[1][2][3][4]
- Molecular Formula: C₈H₄BrNO₂[1][3]
- Molecular Weight: 226.03 g/mol [1][3]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-Bromoisindoline-1,3-dione**. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar compounds.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~11.0 - 9.0	Broad Singlet	1H	N-H (Imide Proton)
~7.9 - 7.7	Multiplet	3H	Aromatic Protons

Note: The exact chemical shifts and multiplicities of the aromatic protons will depend on the solvent used and the specific coupling constants between them.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) (ppm)	Assignment
~168 - 165	C=O (Carbonyl Carbons)
~138 - 120	Aromatic Carbons
~125 - 115	Aromatic Carbon (C-Br)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
3300 - 3100	Medium	N-H Stretch
3100 - 3000	Medium	Aromatic C-H Stretch
1780 - 1700	Strong	C=O Stretch (Asymmetric and Symmetric)
1620 - 1580	Medium	C=C Aromatic Ring Stretch
~1100	Medium	C-N Stretch
800 - 600	Strong	C-Br Stretch

Table 4: Predicted Mass Spectrometry Data

m/z Value	Interpretation
225/227	Molecular Ion Peak $[M]^+$ and $[M+2]^+$ due to ^{79}Br and ^{81}Br isotopes
181/183	Fragment from loss of C=O
102	Fragment from loss of Br and C=O
76	Benzene ring fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.^[5]

- **Sample Preparation:** The sample of **4-Bromoisoindoline-1,3-dione** is dissolved in a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d_6) or Deuterated Chloroform (CDCl_3). A standard internal reference, such as Tetramethylsilane (TMS), is used.
- **Data Acquisition:**
 - ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse angle, acquisition time, and relaxation delay are optimized.
 - ^{13}C NMR: Due to the lower natural abundance of ^{13}C , a larger number of scans is required. Proton decoupling is used to simplify the spectrum and enhance the signal.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.^[6]

- **Sample Preparation:** For a solid sample like **4-Bromoisoindoline-1,3-dione**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a Potassium Bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.
- **Data Acquisition:** A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm^{-1} . Multiple scans are averaged to improve the signal quality.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

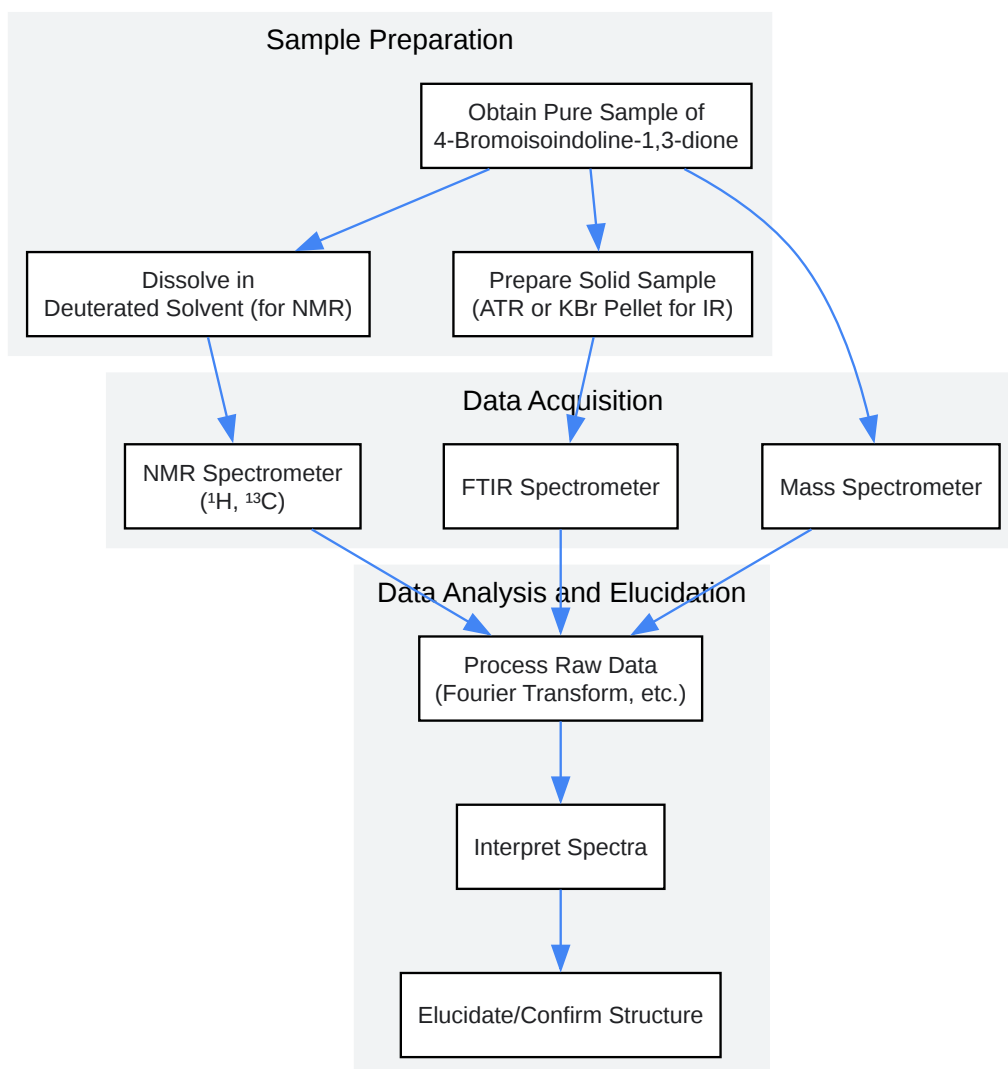
Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for small organic molecules.

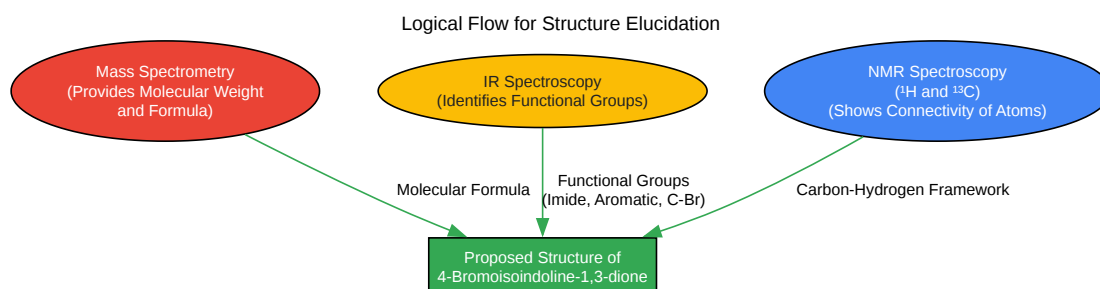
- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, and is then vaporized.
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Workflow Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and the logical relationship between the different spectroscopic techniques for structure elucidation.

General Workflow for Spectroscopic Analysis





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